2-{5-[1-(4-ethylbenzenesulfonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine
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Description
2-{5-[1-(4-ethylbenzenesulfonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine is a useful research compound. Its molecular formula is C17H17N5O3S and its molecular weight is 371.42. The purity is usually 95%.
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Scientific Research Applications
Antibacterial and Antifungal Applications
- Antibacterial and Antifungal Agents : Compounds with structures incorporating sulfonamido moieties, oxadiazoles, and azetidinones have been synthesized and evaluated for their antibacterial and antifungal activities. These studies have identified several compounds with significant activity against various microbial strains, suggesting potential applications in developing new antimicrobial agents (Azab, Youssef, & El-Bordany, 2013) (Prajapati & Thakur, 2014).
Antioxidant Properties
- Antioxidant Activity : Novel heterocyclic compounds, including oxadiazole derivatives, have been synthesized and tested for their antioxidant activities. Some of these compounds demonstrated higher antioxidant activity than standard references, suggesting their potential use in medicinal chemistry as antioxidants (Aziz et al., 2021).
Anticancer Applications
- Anticancer Activity : Research into substituted 1,3,4-oxadiazoles and their derivatives has highlighted their potential as antimicrobial, anti-inflammatory, and anticancer agents. The incorporation of tetrahydropyridine and oxadiazole moieties has been investigated for enhancing biological activity, with studies on novel series of oxadiazoles showing moderate cytotoxicity against cancer cell lines, indicating their potential application in cancer treatment (Redda & Gangapuram, 2007).
Agricultural Applications
- Agricultural Disease Control : Sulfone derivatives containing oxadiazole moieties have been shown to possess good antibacterial activities against plant pathogens, such as rice bacterial leaf blight. Some compounds demonstrated effective disease control in both greenhouse conditions and field trials, offering a basis for developing new agrochemicals (Shi et al., 2015).
Mechanistic Studies and Molecular Docking
- Molecular Docking Studies : Molecular docking studies have been conducted on sulfonamide pyrazole oxadiazole derivatives to assess their potential as antimicrobial and antitubercular agents. These studies offer insights into the mechanisms of action of these compounds, supporting their further development as therapeutic agents (Shingare et al., 2022).
Properties
IUPAC Name |
5-[1-(4-ethylphenyl)sulfonylazetidin-3-yl]-3-pyrimidin-2-yl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3S/c1-2-12-4-6-14(7-5-12)26(23,24)22-10-13(11-22)17-20-16(21-25-17)15-18-8-3-9-19-15/h3-9,13H,2,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEQLEVUQJYIKMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N2CC(C2)C3=NC(=NO3)C4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.